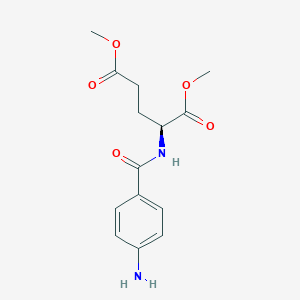

Dimethyl-N-(4-Aminobenzoyl)-L-glutamat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dimethyl N-(4-aminobenzoyl)-L-glutamate involves complex organic reactions, starting with the coupling of γ-oligo(α-benzyl L-glutamate) benzyl esters with N-(4-benzyl-oxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester, followed by catalytic hydrogenolysis. This method allows the preparation of N-(4-aminobenzoyl)-γ-oligo (l-glutamic acid)s containing up to six glutamic residues, showcasing the compound's intricate synthetic pathway (Krzyżanowski & Rzeszotarska, 2009).

Molecular Structure Analysis

The molecular structure of dimethyl N-(4-aminobenzoyl)-L-glutamate, as analyzed through chemical synthesis and reaction studies, reveals a compound capable of forming various derivatives and showing interesting behavior in polycondensation reactions. The compound's ability to undergo transformation into γ-PGA by alkaline hydrolysis or transesterification into α-benzyl ester followed by hydrogenation highlights its structural versatility and potential for further modification (Sanda, Fujiyama, & Endo, 2001).

Chemical Reactions and Properties

Dimethyl N-(4-aminobenzoyl)-L-glutamate undergoes various chemical reactions, including palladium-catalyzed C−C coupling, which is a principal step in synthesizing pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents. This reactivity underscores the compound's significance in medicinal chemistry and its potential for developing novel therapeutic agents (Taylor & Patel, 1992).

Physical Properties Analysis

The physical properties of dimethyl N-(4-aminobenzoyl)-L-glutamate, particularly its solubility and optical properties, are crucial for its application in various scientific fields. Its ability to serve as a UV-absorbing tag for oligosaccharides, facilitating their separation and detection in capillary zone electrophoresis, highlights the compound's utility in analytical chemistry (Plocek & Novotny, 1997).

Chemical Properties Analysis

The chemical properties of dimethyl N-(4-aminobenzoyl)-L-glutamate, such as its reactivity in forming covalent bonds with DNA and inducing large conformational changes, are of interest in biochemistry and pharmacology. These properties suggest the compound's potential role in studying DNA interactions and mutagenesis (Loukakou et al., 1985).

Wissenschaftliche Forschungsanwendungen

Forschung an Antimalaria-Medikamenten

Diese Verbindung wurde bei der Entwicklung neuer Antimalaria-Medikamente verwendet . Es wurde verwendet, um eine Reihe von 1,3,5-Triazin-Derivaten zu erzeugen, die auf ihre Antimalaria-Eigenschaften untersucht wurden . Die Verbindung Df3, die unter Verwendung dieser Verbindung synthetisiert wurde, zeigte die höchste Antimalaria-Aktivität gegen den Chloroquin-resistenten (Dd2) Stamm .

Molekular-Docking-Studien

Die Verbindung wurde in Molekular-Docking-Studien verwendet, um das Protein-Liganden-Docking am Pf-DHFR-TS-Protein zu untersuchen . Dies ist wichtig bei der Entwicklung neuer Medikamente, da es den Forschern ermöglicht zu verstehen, wie potenzielle Medikamentenmoleküle mit ihren Zielproteinen interagieren könnten .

Synthese neuer Verbindungen

Diese Verbindung wurde bei der Synthese neuer Verbindungen verwendet . Zum Beispiel wurde es in einer mikrowellen-gestützten nukleophilen Substitutionsreaktion verwendet, um eine Reihe von disubstituierten 1,3,5-Triazin-Derivaten zu erzeugen .

Adsorption von Thorium-Ionen

Die Verbindung wurde bei der Adsorption von Thorium-Ionen aus wässrigen Lösungen verwendet . Ein Material namens Glutaraldehyd-vernetztes N-(4-Aminobenzoyl)-L-Glutaminsäure-modifiziertes Chitosan (CCS-AGA) wurde unter Verwendung dieser Verbindung hergestellt und zeigte eine hohe Adsorptionskapazität für Th(IV)-Ionen .

Abwasserbehandlung

Das oben erwähnte CCS-AGA-Material, das unter Verwendung dieser Verbindung synthetisiert wurde, zeigt eine hervorragende Leistung bei der Behandlung von Abwasser, das Thorium enthält<a aria-label="2: 5. Abwasserbehandlung" data-citationid="8f24b2b0-f0d9-ebd0-ee72-380f96e251e3-30" h="ID=SERP,5015.1" href="https://link.springer.com/article/10.1007/s10967-023-08840-

Wirkmechanismus

Target of Action

Dimethyl N-(4-aminobenzoyl)-L-glutamate, also known as N-(p-Aminobenzoyl)-L-glutamic Acid Dimethyl Ester, primarily targets the Pf-DHFR-TS protein . This protein is a key enzyme in the folate pathway of the malaria parasite Plasmodium falciparum .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This interaction inhibits the function of the Pf-DHFR-TS protein, thereby disrupting the folate pathway . The disruption of this pathway can lead to the death of the malaria parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate pathway . This pathway is crucial for the synthesis of nucleotides in the malaria parasite. By inhibiting the Pf-DHFR-TS protein, the compound disrupts this pathway, leading to a halt in the growth and multiplication of the parasite .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good absorption and distribution properties. The compound’s stability under various conditions also suggests that it may have a reasonable half-life.

Result of Action

The result of the compound’s action is the inhibition of the growth and multiplication of the malaria parasite . This is achieved by disrupting the folate pathway, which is crucial for the synthesis of nucleotides in the parasite . The compound has demonstrated significant antimalarial activity against the chloroquine-resistant strain of the malaria parasite .

Action Environment

The action of dimethyl N-(4-aminobenzoyl)-L-glutamate can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that it may be more effective in aqueous environments. Additionally, the compound’s stability under various conditions suggests that it may retain its efficacy under a range of environmental conditions.

Eigenschaften

IUPAC Name |

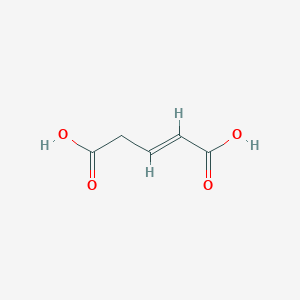

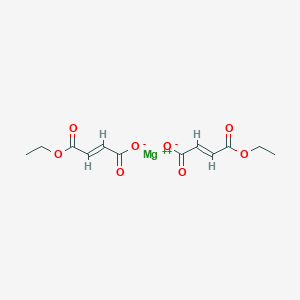

dimethyl (2S)-2-[(4-aminobenzoyl)amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8,15H2,1-2H3,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNFJPQFZZYFPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)NC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499503 | |

| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52407-60-0 | |

| Record name | Dimethyl N-(4-aminobenzoyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of dimethyl N-(4-aminobenzoyl)-L-glutamate in developing new antifolate drugs?

A: Dimethyl N-(4-aminobenzoyl)-L-glutamate serves as a vital precursor in synthesizing various antifolate compounds with potential therapeutic applications. Both research papers highlight its role in the multi-step synthesis of novel antifolates. For instance, in the development of "2-aza-2-desamino-5,8-dideazafolic acid" (ADDF) [], researchers used dimethyl N-(4-aminobenzoyl)-L-glutamate in a condensation reaction with a benzotriazine derivative, followed by ester hydrolysis, to produce the final compound. Similarly, it was instrumental in creating an acyclic analog of 5,6,7,8-tetrahydrofolic acid (THFA), N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid (5-DACTHF, 543U76) []. These examples demonstrate its importance as a molecular scaffold upon which researchers can build diverse structures to target specific enzymes involved in folate metabolism.

Q2: How do the structural modifications introduced by using dimethyl N-(4-aminobenzoyl)-L-glutamate translate into different biological activities of the final compounds?

A: The structure of the final antifolate compound, achieved by reacting dimethyl N-(4-aminobenzoyl)-L-glutamate with other molecules, significantly impacts its biological activity. For example, ADDF, synthesized using dimethyl N-(4-aminobenzoyl)-L-glutamate [], showed inhibitory activity against recombinant mouse thymidylate synthase, a key enzyme in DNA synthesis. This inhibition was competitive with 5,10-methylenetetrahydrofolate, demonstrating ADDF's ability to interfere with folate metabolism. Moreover, ADDF proved to be a substrate for murine folylpolyglutamate synthetase and effectively inhibited the growth of L1210 cells in culture. These findings highlight how subtle structural changes stemming from the use of dimethyl N-(4-aminobenzoyl)-L-glutamate can lead to compounds with desirable pharmacological profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)